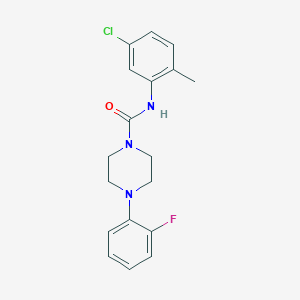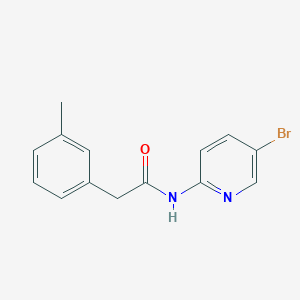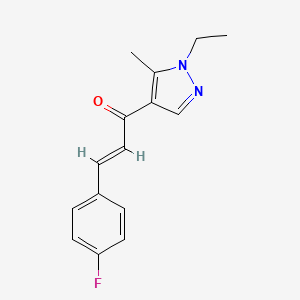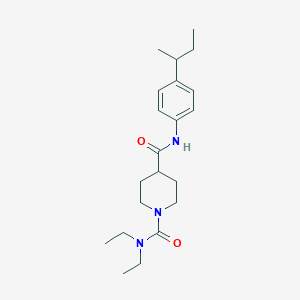![molecular formula C16H25N3O B5414462 N-(2-ethylphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5414462.png)
N-(2-ethylphenyl)-N'-[2-(1-piperidinyl)ethyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethylphenyl)-N'-[2-(1-piperidinyl)ethyl]urea, also known as EPEU, is a chemical compound with potential applications in scientific research. It is a urea derivative that has been synthesized and studied for its biochemical and physiological effects, as well as its mechanism of action. In
科学研究应用
N-(2-ethylphenyl)-N'-[2-(1-piperidinyl)ethyl]urea has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and toxicology. It has been shown to have an inhibitory effect on the activity of voltage-gated sodium channels, which are important targets for the treatment of neurological disorders such as epilepsy and chronic pain. This compound has also been studied for its potential use as a pharmacological tool to study the role of sodium channels in various physiological processes.
作用机制
N-(2-ethylphenyl)-N'-[2-(1-piperidinyl)ethyl]urea exerts its effects by binding to the extracellular portion of voltage-gated sodium channels and inhibiting their activity. This leads to a decrease in the influx of sodium ions into cells, which can have various physiological effects depending on the specific cell type and context. This compound has been shown to have a higher affinity for certain subtypes of sodium channels, which may underlie its selective effects on different cell types.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different experimental systems. In neuronal cells, this compound has been shown to inhibit the firing of action potentials and reduce the release of neurotransmitters such as glutamate. This can lead to a decrease in excitability and synaptic transmission, which may be beneficial for the treatment of neurological disorders. In cardiac cells, this compound has been shown to have negative inotropic and chronotropic effects, which can affect heart rate and contractility.
实验室实验的优点和局限性
N-(2-ethylphenyl)-N'-[2-(1-piperidinyl)ethyl]urea has several advantages and limitations for use in lab experiments. One advantage is its selectivity for certain subtypes of sodium channels, which can allow for more precise manipulation of specific cell types or physiological processes. Another advantage is its relatively low toxicity, which can allow for higher doses to be used in experiments without causing significant harm to cells or organisms. However, one limitation is the potential for off-target effects, as this compound may interact with other ion channels or receptors in addition to sodium channels. Another limitation is the potential for species-specific effects, as this compound may have different effects in different animal models or cell types.
未来方向
There are several future directions for research on N-(2-ethylphenyl)-N'-[2-(1-piperidinyl)ethyl]urea. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy and chronic pain. Another direction is to explore its effects on other physiological processes and cell types, such as immune cells and cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other ion channels and receptors. Overall, this compound is a promising compound with potential applications in various scientific research fields.
合成方法
N-(2-ethylphenyl)-N'-[2-(1-piperidinyl)ethyl]urea can be synthesized through a multi-step process involving the reaction of 2-ethylphenyl isocyanate with 2-(1-piperidinyl)ethylamine. The resulting product is then treated with hydrochloric acid to yield this compound. This synthesis method has been reported in several scientific publications and has been used to produce this compound for various research studies.
属性
IUPAC Name |
1-(2-ethylphenyl)-3-(2-piperidin-1-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-2-14-8-4-5-9-15(14)18-16(20)17-10-13-19-11-6-3-7-12-19/h4-5,8-9H,2-3,6-7,10-13H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSIFTGMQFXMOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199747 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 4-nitrobenzoate](/img/structure/B5414393.png)

![3-[5-(4-acetylphenyl)-2-furyl]-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5414407.png)

![N-(4-bromo-2-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5414422.png)
![2-[2-(2-chloro-4,5-dimethoxyphenyl)vinyl]-4-quinolinol](/img/structure/B5414428.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B5414442.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B5414443.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluorobenzamide](/img/structure/B5414450.png)
![N-(4-ethoxyphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5414454.png)
![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-2-methylindoline](/img/structure/B5414470.png)
![N~4~-[2-(aminocarbonyl)phenyl]-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5414481.png)